molecular formula C12H21ClO B3044325 11-Dodecenoyl chloride CAS No. 84465-81-6

11-Dodecenoyl chloride

Cat. No.: B3044325
CAS No.: 84465-81-6
M. Wt: 216.75 g/mol
InChI Key: PQKXXDHGANJVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Dodecenoyl chloride can be synthesized through the reaction of 11-dodecenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be controlled to prevent side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to handle the reagents and products efficiently. The reaction is monitored using techniques such as gas chromatography to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions: 11-Dodecenoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Catalysts: Pyridine, triethylamine

Major Products:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Mechanism of Action

The mechanism of action of 11-dodecenoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Biological Activity

11-Dodecenoyl chloride, a compound with the molecular formula C12H21ClOC_{12}H_{21}ClO and a molecular weight of 216.75 g/mol, is an acyl chloride that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its reactive acyl chloride group, which enables it to act as an acylating agent. This property allows it to react with nucleophiles, facilitating various biochemical interactions. The reactivity of acyl chlorides is commonly utilized in organic synthesis and can influence biological pathways by modifying protein structures or lipid membranes .

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially influencing bacterial growth and biofilm formation. This is particularly relevant in the context of infections caused by resistant strains of bacteria.
  • Cell Signaling Modulation : The compound may play a role in modulating cell signaling pathways, possibly impacting processes such as inflammation and apoptosis. These effects could be attributed to its ability to modify lipid membranes or interact with specific proteins involved in these pathways.
  • Potential Therapeutic Applications : Given its biological activities, there is potential for this compound to be explored as a therapeutic agent in various medical applications, including anti-inflammatory and antimicrobial therapies.

1. Antimicrobial Efficacy

A study investigated the effects of various acyl chlorides, including this compound, on bacterial strains. The results indicated that compounds with similar structures could inhibit the growth of Pseudomonas aeruginosa, a common pathogen known for its resistance to antibiotics. The study highlighted that the presence of double bonds in fatty acid derivatives enhances their antimicrobial activity .

2. Modulation of Biofilm Formation

Another investigation focused on how this compound influences biofilm formation in bacterial cultures. The findings suggested that this compound could disrupt biofilm integrity, thereby enhancing the efficacy of conventional antibiotics against biofilm-associated infections .

3. In Vitro Studies on Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that at certain concentrations, the compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Data Tables

Biological ActivityEffectReference
AntimicrobialInhibits Pseudomonas aeruginosa
Biofilm DisruptionEnhances antibiotic efficacy
CytotoxicityInduces apoptosis in cancer cells

Properties

IUPAC Name

dodec-11-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKXXDHGANJVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557521
Record name Dodec-11-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84465-81-6
Record name Dodec-11-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Dodecenoyl chloride
Reactant of Route 2
Reactant of Route 2
11-Dodecenoyl chloride
Reactant of Route 3
Reactant of Route 3
11-Dodecenoyl chloride
Reactant of Route 4
Reactant of Route 4
11-Dodecenoyl chloride
Reactant of Route 5
11-Dodecenoyl chloride
Reactant of Route 6
Reactant of Route 6
11-Dodecenoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.